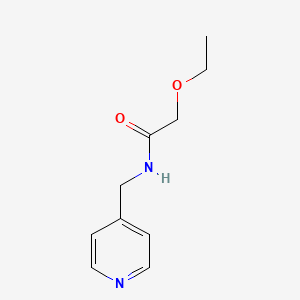
2-Ethoxy-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Etoxi-N-(4-piridinilmetil)acetamida es un compuesto químico con la fórmula molecular C10H14N2O2 y un peso molecular de 194.23 g/mol Se caracteriza por la presencia de un grupo etoxi, un grupo piridinilmetil y una unidad acetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Etoxi-N-(4-piridinilmetil)acetamida normalmente implica la reacción de 2-etoxiacetato con cloruro de 4-piridinilmetil en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleófila .
Métodos de producción industrial
Los métodos de producción industrial para 2-Etoxi-N-(4-piridinilmetil)acetamida pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Etoxi-N-(4-piridinilmetil)acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio o carbonato de potasio en solventes orgánicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
La 2-Etoxi-N-(4-piridinilmetil)acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de la 2-Etoxi-N-(4-piridinilmetil)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre su mecanismo de acción son esenciales para comprender sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Etoxi-N-(2-piridinilmetil)acetamida
- 2-Etoxi-N-(3-piridinilmetil)acetamida
- 2-Etoxi-N-(4-piridinilmetil)propionamida
Singularidad
La 2-Etoxi-N-(4-piridinilmetil)acetamida es única debido a su patrón de sustitución específico y la presencia de grupos etoxi y piridinilmetil. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-ethoxy-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-8-10(13)12-7-9-3-5-11-6-4-9/h3-6H,2,7-8H2,1H3,(H,12,13) |
Clave InChI |
CJXSOECCPJMIDL-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)NCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
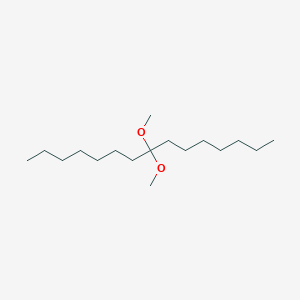
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)

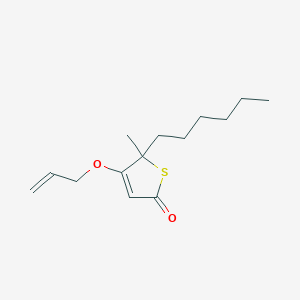
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
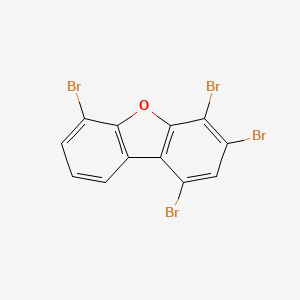
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
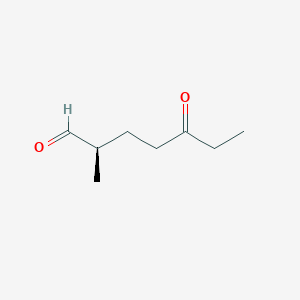
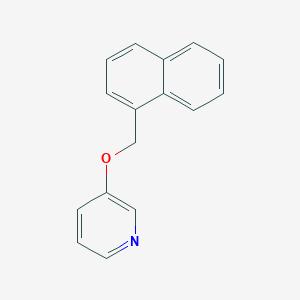

![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
